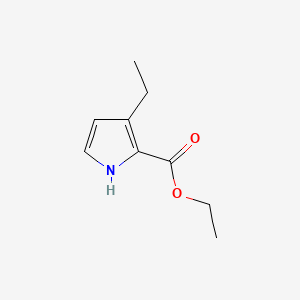

1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester

Description

1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester (IUPAC name: ethyl 3-ethyl-1H-pyrrole-2-carboxylate) is a substituted pyrrole derivative featuring an ethyl ester group at the 2-position and an ethyl substituent at the 3-position of the pyrrole ring. Pyrrole derivatives are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

ethyl 3-ethyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |

InChI Key |

PCHHGQICKZNXND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification via Pyrrole and Ethyl Chloroformate

One common synthetic approach involves the reaction of pyrrole with ethyl chloroformate in the presence of a base such as potassium carbonate. This reaction forms the ester at the 2-carboxylic acid position of the pyrrole ring.

- Reaction Conditions: The reaction requires controlled temperature and reaction time to maximize yield and purity.

- Mechanism: The nucleophilic nitrogen of the pyrrole ring facilitates substitution with ethyl chloroformate, forming the ethyl ester.

- Advantages: This method is relatively straightforward and uses readily available reagents.

- Limitations: Careful control is needed to avoid overreaction or side products.

| Parameter | Details |

|---|---|

| Starting Materials | Pyrrole, Ethyl chloroformate |

| Base | Potassium carbonate |

| Solvent | Typically an aprotic solvent |

| Temperature | Controlled, often below reflux |

| Reaction Time | Optimized for high yield |

| Product Purity | High with controlled conditions |

This method is supported by commercial synthesis data and is widely used for producing this compound for research purposes.

Ring Closure from Brominated Aldehydes and β-Ketoesters

Another synthetic route involves a multi-step process starting from brominated aldehydes and β-ketoesters, followed by ring closure and esterification.

- Step 1: Bromination of propionaldehyde with bromine at 0–50 °C in an aprotic solvent (e.g., toluene, dichloromethane, dimethylformamide, or dimethyl sulfoxide) to produce 2-bromopropanal.

- Step 2: Ring closure reaction between 2-bromopropanal, ethyl acetoacetate (or methyl acetoacetate), and aqueous ammonia under alkaline conditions at 0–50 °C to form the pyrrole ring with ethyl ester substitution.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Bromination | Propionaldehyde, Bromine | 0–50 °C, aprotic solvent | 2-Bromopropanal |

| Ring Closure | 2-Bromopropanal, Ethyl acetoacetate, NH3 | 0–50 °C, alkaline conditions | 1H-Pyrrole-2-carboxylic acid ethyl ester derivatives |

- Advantages: Mild reaction conditions, available raw materials, high conversion rates, and scalability for industrial production.

- Environmental and Cost Benefits: Avoids the use of costly and polluting reagents like sodium nitrite and tert-butyl acetoacetate.

- Yield and Purity: High yield with simpler operation and easier post-reaction treatment compared to other methods.

Continuous Flow Synthesis via Chloroacetaldehyde and Amino-Imino Esters

A more recent advancement involves a continuous preparation method, particularly for related aminopyrrole esters, which can be adapted for pyrrole carboxylic acid esters.

- Step 1: Continuous acid-catalyzed depolymerization of cyanuric chloride aldehyde to generate chloroacetaldehyde solution.

- Step 2: Continuous condensation of chloroacetaldehyde solution with 3-amino-3-imino ethyl propionate and alkali solution in a second reactor to form the pyrrole ring and ester.

| Process Step | Description | Benefits |

|---|---|---|

| Continuous Depolymerization | Cyanuric chloride aldehyde → chloroacetaldehyde solution | Avoids handling unstable anhydrous chloroacetaldehyde |

| Continuous Condensation | Chloroacetaldehyde + amino-imino ester + alkali → pyrrole ester | Higher reaction speed, better material ratio control, improved yield |

- Advantages: Higher yield compared to batch processes, improved scalability, and compatibility of sequential steps.

- Industrial Relevance: This continuous process overcomes limitations of batch synthesis, such as low yield and instability of intermediates.

Related Synthetic Approaches from Literature

- Halogenation and functionalization of pyrrole esters have been reported using reagents like N-chlorosuccinimide and phosphorus oxychloride, which can be adapted for substituted pyrrole esters including ethyl 3-ethyl-1H-pyrrole-2-carboxylate derivatives.

- Hydrolysis and further functional group transformations of the ester group are common for derivatization in synthetic applications.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrole + Ethyl Chloroformate | Pyrrole, Ethyl chloroformate, K2CO3 | Controlled temperature | Simple, direct esterification | Requires careful control for purity |

| Bromination + Ring Closure | Propionaldehyde, Br2, ethyl acetoacetate, NH3 | 0–50 °C, aprotic solvent | Mild conditions, scalable | Multi-step, requires bromination |

| Continuous Flow Synthesis | Cyanuric chloride aldehyde, amino-imino ester, alkali | Continuous reactors | High yield, industrial scalability | Requires specialized equipment |

| Halogenation and Functionalization | N-chlorosuccinimide, POCl3 | Varied | Enables further functionalization | May require chromatographic separation |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. For example:

Reaction :

Conditions :

-

Acidic hydrolysis (e.g., HCl, H₂SO₄) at elevated temperatures (80–100°C).

-

Yields depend on steric hindrance from the 3-ethyl group, typically requiring extended reaction times compared to unsubstituted analogs.

Applications :

-

The carboxylic acid product serves as a precursor for amide or peptide coupling in medicinal chemistry .

Electrophilic Aromatic Substitution

The pyrrole ring participates in electrophilic substitutions, with regioselectivity influenced by the 3-ethyl substituent. Key reactions include:

Chlorination

Reaction :

Conditions :

-

Predominant substitution at the 4-position due to the electron-donating ethyl group directing electrophiles to the 5-position, but steric effects may favor 4-substitution .

Formylation (Vilsmeier–Haack Reaction)

Reaction :

Conditions :

-

Phosphorus oxychloride and DMF at 90°C, yielding a mixture of 4- and 5-formyl derivatives (ratios depend on solvent and temperature) .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles (e.g., amines, alcohols) under standard conditions:

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amines | Amides | DCC, RT | 60–85% | |

| Hydrazines | Hydrazides | Ethanol, reflux | 70–90% | |

| Grignard | Ketones (after hydrolysis) | THF, −78°C to RT | 50–65% |

Example : Reaction with thioglycolic acid produces ethyl 3-ethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate, demonstrating utility in heterocycle synthesis.

Condensation Reactions

The ester participates in condensations to form bioactive derivatives:

Schiff Base Formation

Reaction :

Conditions :

-

Reflux in ethanol with catalytic acetic acid.

-

Resulting Schiff bases exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

Aldol Condensation

Reaction :

Conditions :

Reduction and Oxidation

Scientific Research Applications

3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in biochemical reactions. The pyrrole ring structure allows for interactions with enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrole esters are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Ester vs. Esterification (e.g., ethyl ester) increases LogP, enhancing membrane permeability .

- Electron-Withdrawing Groups : Fluorine or bromine substituents (e.g., JG-03-14) enhance tubulin-binding activity and metabolic stability .

Physicochemical Properties

| Property | Target Compound (Inferred) | Ethyl 4-ethyl-3,5-dimethylpyrrole-2-carboxylate | 1H-Pyrrole-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~183 g/mol | 209 g/mol | 111 g/mol |

| LogP | ~2.0 (estimated) | 2.24 | -0.5 |

| Water Solubility | Low | Insoluble | Moderate |

| Boiling Point | ~300–350°C (estimated) | 390.8°C | Decomposes |

Biological Activity

1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester is a compound within the pyrrole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on anti-tuberculosis (anti-TB) activity, cytotoxicity against cancer cells, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with various reagents to introduce functional groups that enhance biological activity. For instance, the reaction of α-amino acid esters with vinylogous amides has been reported to yield highly functionalized pyrroles with significant biological potential .

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of pyrrole derivatives as anti-TB agents. A series of pyrrole-2-carboxamides were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most promising compounds exhibited minimal inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) against human cells . The mechanism of action was linked to the inhibition of mycolic acid biosynthesis via targeting the MmpL3 protein in Mycobacterium species.

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target |

|---|---|---|---|

| Compound 32 | <0.016 | >64 | MmpL3 |

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. For instance, one study revealed that a derivative of this compound demonstrated an IC50 value of approximately 44.63 µM against melanoma cells (SH-4), comparable to established chemotherapeutics like Carboplatin .

| Cell Line | IC50 (µM) | Comparison to Standard |

|---|---|---|

| SH-4 Melanoma | 44.63 ± 3.51 | Carboplatin: 18.2 |

| HaCaT Keratinocytes | Not specified | N/A |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. A series of pyrrole derivatives were tested for antibacterial and antifungal activities, showing significant efficacy against both Gram-positive and Gram-negative bacteria as well as fungi . The results indicated that certain modifications to the pyrrole structure could enhance antimicrobial potency.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Significant zone of inhibition |

| Gram-negative bacteria | Moderate activity |

| Fungi | Effective at certain concentrations |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the pyrrole ring can significantly influence biological activity. For example, substituents at the 3-position have been shown to enhance interactions with target proteins in tumor cells, potentially leading to increased selectivity and potency .

Case Studies

- Anti-TB Efficacy : A study involving a series of synthesized pyrrole derivatives demonstrated that structural modifications led to enhanced anti-TB activity while maintaining low toxicity levels.

- Cytotoxicity Profiling : Another investigation assessed various pyrrole derivatives against different cancer cell lines, revealing promising candidates for further development in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for preparing 1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester?

The compound can be synthesized via trichloroacetylation of pyrrole followed by esterification. For example, trichloroacetyl chloride reacts with pyrrole in anhydrous ether under reflux to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. Subsequent esterification with sodium methoxide in ethanol yields the ethyl ester derivative . Key steps include using anhydrous solvents, controlled temperature (0–25°C), and purification via recrystallization.

Q. How should stability and storage conditions be optimized for this compound?

While specific stability data are limited, general practices for heterocyclic esters apply: store in inert atmospheres (argon/nitrogen) at –20°C, protected from light and moisture. Avoid prolonged exposure to oxygen to prevent decomposition or polymerization .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl and ester groups).

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., m/z calculated for C₉H₁₃NO₂: 167.0946) .

- IR spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and pyrrole ring vibrations .

Q. What are the known biological activities of structurally related pyrrole esters?

Analogues like 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14) exhibit cytotoxic and anti-proliferative effects via tubulin binding. Assays such as tubulin polymerization inhibition and MTT cytotoxicity screening are recommended for activity profiling .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrole ring be achieved?

Bromination at the 4-position is feasible using bromine in DMF with potassium carbonate (85% yield). For di-substitution, excess bromine and controlled reaction times are critical . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals.

Q. What mechanistic insights exist for its interaction with biological targets?

Molecular docking studies suggest that substituted pyrroles like JG-03-14 bind near the colchicine site on tubulin but exhibit unique interactions with α/β-tubulin interfaces. Competitive binding assays and mutagenesis can validate binding residues .

Q. How to address discrepancies in reported toxicity data?

While some derivatives are classified as potential carcinogens (IARC Group 2B), others show low cytotoxicity. Context-specific assessments (e.g., cell type, exposure duration) and standardized protocols (OECD guidelines) are essential. Include positive controls (e.g., colchicine) for comparative toxicity profiling .

Q. What strategies are effective for enantioselective synthesis of chiral derivatives?

Asymmetric esterification using chiral auxiliaries (e.g., (S)-1-phenylethylamine) or enzymatic catalysis (lipases) can yield enantiopure products. For example, thionyl chloride-mediated esterification in ethanol with chiral dicarboxylic acids achieves >90% enantiomeric excess (ee) .

Q. How can computational modeling enhance understanding of its reactivity?

Molecular dynamics (MD) simulations and QSAR models predict reaction pathways (e.g., nucleophilic substitution at the ester group) and metabolic stability. Software like AutoDock or Schrödinger Suite can map binding affinities for drug design .

Q. What are the challenges in scaling up synthesis, and how to mitigate them?

Key issues include by-product formation (e.g., diesters) and purification efficiency. Optimize stoichiometry (e.g., 1.2 eq trichloroacetyl chloride) and use column chromatography (silica gel, ethyl acetate/hexane eluent) for large-scale purification .

Methodological Notes

- Synthesis Troubleshooting : Monitor reaction progress via TLC (hexane/ethyl acetate 1:1). If yields drop, ensure anhydrous conditions and fresh reagents.

- Toxicity Testing : Follow OECD 423 guidelines for acute oral toxicity in rodent models, with dose ranges of 50–300 mg/kg .

- Data Interpretation : Cross-reference spectral data with NIST databases to confirm purity and identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.